N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a 1,1-dioxothiolan-3-yl group and at position 5 with an acetamide-linked benzodioxole moiety.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O6S/c25-17(20-6-12-1-2-15-16(5-12)30-11-29-15)8-23-10-21-18-14(19(23)26)7-22-24(18)13-3-4-31(27,28)9-13/h1-2,5,7,10,13H,3-4,6,8-9,11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNUBZIKPNZDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole and thiolane rings, followed by the construction of the pyrazolopyrimidine core. The final step involves the acylation of the intermediate compound to form the acetamide derivative. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Pathways such as the PI3K-AKT and MAPK signaling pathways may be involved in its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features
The target compound’s analogs share a pyrazolo-pyrimidinone or related heterocyclic core but differ in substituents, impacting their physicochemical and biological properties. Below is a comparative analysis (Table 1) and discussion of notable analogs.
Table 1: Structural Comparison of Pyrazolo-Pyrimidinone Derivatives
Substituent Effects on Bioactivity
- Sulfone vs. Sulfone-containing compounds often exhibit stronger protein-binding interactions due to hydrogen bonding and dipole effects .
- Halogenated Substituents : The fluorobenzyl group in the 449.5 g/mol compound () may enhance binding affinity to targets like kinases or GPCRs through halogen bonds, a feature absent in the target compound .
- Methoxy vs. Benzodioxole : The methoxyphenyl group in 1058198-01-8 () shares electron-donating properties with benzodioxole but lacks the cyclic ether’s rigidity, which could affect conformational stability .
Computational Insights
- Similarity Metrics: Tanimoto coefficients (Morgan fingerprints) and scaffold-based clustering (Murcko frameworks) reveal that minor substituent changes significantly alter bioactivity profiles . For example, replacing the target compound’s sulfone with a fluorobenzyl group (as in ) reduces Tanimoto similarity to ~0.4, indicating distinct pharmacophores .
- Docking Affinity : The sulfone group in the target compound may interact with polar residues (e.g., Arg, Lys) in enzyme active sites, whereas dimethylphenyl substituents () favor hydrophobic pockets .
Bioactivity Clustering
Compounds with pyrazolo-pyrimidinone cores cluster into groups with similar modes of action, such as kinase inhibition or oxidative stress modulation ().
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates elements such as benzodioxole and pyrazolopyrimidine, which are known for their diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 441.46 g/mol. The compound features a benzodioxole moiety, which is often associated with various biological activities including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Research has indicated that compounds containing pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The incorporation of the thiolane moiety may enhance these effects by improving the compound's ability to interact with cellular targets.
Antimicrobial Activity
The antibacterial and antifungal activities of compounds related to this structure have been documented. For example, thieno[2,3-f] derivatives have shown promising results against various bacterial strains and fungi. The presence of the benzodioxole structure may contribute to these antimicrobial properties by disrupting microbial cell membranes or inhibiting essential enzymatic pathways.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidines act as kinase inhibitors, which are crucial in cancer signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Pyrazolo[3,4-d]pyrimidines : A study demonstrated that derivatives with modifications at the 5-position showed enhanced cytotoxicity against various cancer cell lines compared to unmodified structures.
- Antimicrobial Screening : A related compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low micromolar concentrations.
Data Table: Biological Activity Summary
Q & A
Q. What are the critical spectroscopic techniques for characterizing this compound, and how should they be applied?
- Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assign signals using solvent references (e.g., DMSO-d₆ in , δ 2.03 for CH₃ groups). Analyze splitting patterns to confirm substituent positions .
- LC-MS : Verify molecular ion peaks (e.g., m/z 362.0 [M+H]⁺ in ) and fragmentation patterns to assess purity .
- X-ray Crystallography : Resolve stereochemistry and confirm bond angles/planarity, as demonstrated for pyrazolo-pyrimidine derivatives in .
Table 1: Characterization Techniques and Applications
| Technique | Application | Example from Evidence |
|---|---|---|
| ¹H NMR | Substituent identification | δ 7.62 (Ar-H, ) |
| LC-MS | Molecular weight validation | m/z 362.0 () |
| X-ray | Structural conformation | Crystallographic data () |
Q. How is the pyrazolo[3,4-d]pyrimidinone core synthesized, and what are common intermediates?
- Methodological Answer:
- Use hydrazine hydrate to cyclize diethyl acetone-1,3-dicarboxylate derivatives into pyrazolone intermediates (, Scheme 1).
- Introduce the thiolan-3-yl sulfone moiety via nucleophilic substitution with 1,1-dioxo-thiolane derivatives under basic conditions (analogous to ’s α-chloroacetamide reactions) .
Advanced Research Questions
Q. How can synthetic yields be optimized for low-reactivity intermediates?
- Methodological Answer:
- Microwave-assisted synthesis : Reduce reaction times for heterocycle formation (e.g., pyrazolo-pyrimidine cores, as in ).
- Catalytic additives : Use DMF-DMA (dimethylformamide dimethyl acetal) to stabilize enolate intermediates, improving yields (76% in ) .
- Solvent optimization : Polar aprotic solvents (e.g., toluene) enhance nucleophilicity in sulfone group coupling () .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Dose-response profiling : Establish EC₅₀/IC₅₀ curves to compare potency (e.g., antioxidant assays in used 10–100 µM ranges) .
- Control experiments : Test metabolites or degradation products (e.g., sulfone hydrolysis) that may influence activity .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., fluorophenyl vs. methoxyphenyl in ) to isolate pharmacophore contributions .
Q. How can computational methods predict reactivity of the thiolan-3-yl sulfone moiety?
- Methodological Answer:
- DFT calculations : Model sulfone’s electron-withdrawing effects on pyrimidine ring electrophilicity (e.g., charge distribution in ’s intermediates) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes in ’s antioxidant studies) to prioritize synthetic targets .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR data between synthesized batches?
- Methodological Answer:
- Variable temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting .
- Isotopic labeling : Use ¹⁵N/²H-labeled precursors to trace unexpected couplings (as in ’s X-ray analysis) .
- Batch comparison : Cross-validate with independent techniques (e.g., HRMS for purity ≥95% in ) .
Synthetic Route Design
Q. What are robust methods to incorporate sulfone and pyrimidine functionalities?
- Methodological Answer:
- Appel salt reactions : React 1,2,3-dithiazolium salts with amines to install sulfone groups () .
- Pd-catalyzed cross-coupling : Attach benzodioxolylmethyl groups via Suzuki-Miyaura coupling (analogous to ’s aryl ether synthesis) .
Structure-Activity Relationship (SAR) Studies
Q. How can substituent effects on bioactivity be systematically evaluated?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
